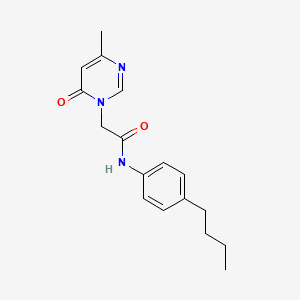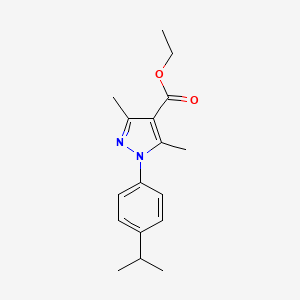
ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its ethyl ester group, a 4-isopropylphenyl substituent, and two methyl groups at the 3 and 5 positions of the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds often target proteins or enzymes involved in biochemical pathways .
Mode of Action
It’s worth noting that similar aromatic compounds can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting acetylacetone with hydrazine hydrate under reflux conditions.
-
Esterification: : The carboxylation of the pyrazole ring is achieved by reacting the pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This step introduces the ethyl ester group at the 4-position of the pyrazole ring.
-
Substitution Reaction: : The final step involves the introduction of the 4-isopropylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ester is reacted with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
-
Reduction: : Reduction reactions can target the ester group, converting it to the corresponding alcohol or aldehyde.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Hydroxy or keto derivatives of the isopropyl group.
Reduction: Alcohol or aldehyde derivatives of the ester group.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs due to the bioactivity of pyrazole derivatives.
-
Material Science: : The compound can be used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, due to its aromatic structure and functional groups.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding, leveraging the pyrazole ring’s ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,5-dimethylpyrazole: Lacks the ester and isopropyl groups, resulting in different chemical properties and biological activities.
Ethyl 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylate: Similar structure but without the isopropyl group, affecting its interaction with biological targets.
4-Isopropylphenylhydrazine: Shares the isopropylphenyl group but lacks the pyrazole ring, leading to different reactivity and applications.
Uniqueness
Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the combination of its pyrazole ring, ester group, and isopropylphenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-6-21-17(20)16-12(4)18-19(13(16)5)15-9-7-14(8-10-15)11(2)3/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLHHRWBATHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
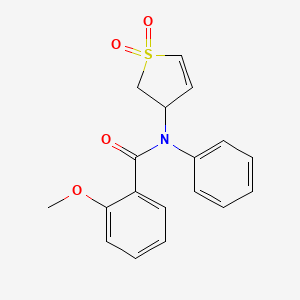
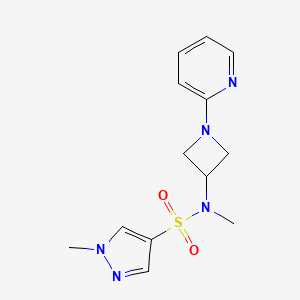
![(2-Ethoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2810710.png)
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/new.no-structure.jpg)
![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)
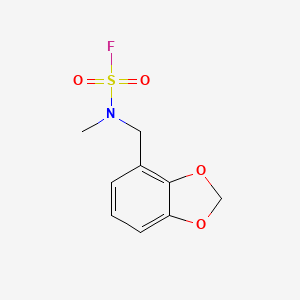
![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)
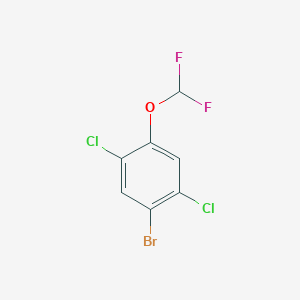
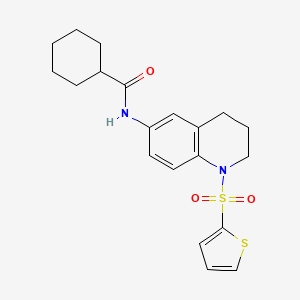
![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)
